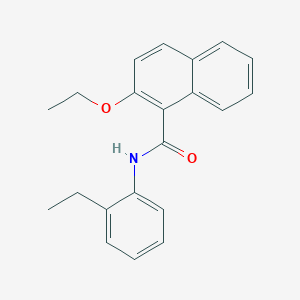
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide, also known as N-(2-ethylphenyl)-2-ethoxynaphthamide (NEPE), is a chemical compound that has been widely studied for its potential applications in scientific research. NEPE belongs to the class of amides and is derived from naphthalene, a polycyclic aromatic hydrocarbon.
作用機序
The mechanism of action of NEPE is not fully understood. However, it has been suggested that NEPE may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, NEPE may reduce inflammation and pain.
Biochemical and Physiological Effects
NEPE has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. NEPE has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, NEPE has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is involved in the inflammatory response.
実験室実験の利点と制限
NEPE has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. NEPE is also relatively inexpensive compared to other compounds that have similar activities. However, NEPE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, NEPE has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are many potential future directions for the study of NEPE. One direction is to investigate the potential applications of NEPE in the treatment of cancer and neurological disorders. Another direction is to investigate the mechanism of action of NEPE in more detail, in order to better understand its effects on inflammation and pain. Finally, future studies could investigate the potential use of NEPE in combination with other compounds to enhance its effects.
合成法
NEPE can be synthesized through a multistep reaction process. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-ethylphenylamine to form 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide(2-ethylphenyl)-2-naphthamide. The final step involves the reaction of 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide(2-ethylphenyl)-2-naphthamide with ethanol and hydrochloric acid to form NEPE. The overall reaction can be represented as follows:
科学的研究の応用
NEPE has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. NEPE has also been shown to have potential applications in the treatment of cancer and neurological disorders.
特性
製品名 |
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC名 |
2-ethoxy-N-(2-ethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-3-15-9-6-8-12-18(15)22-21(23)20-17-11-7-5-10-16(17)13-14-19(20)24-4-2/h5-14H,3-4H2,1-2H3,(H,22,23) |
InChIキー |
GWWUVEXEUMUIDE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



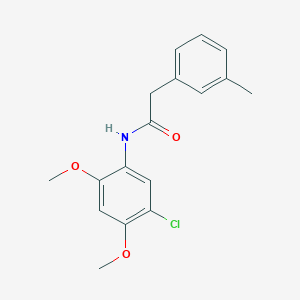
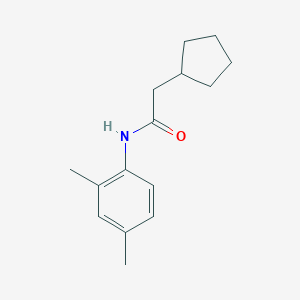

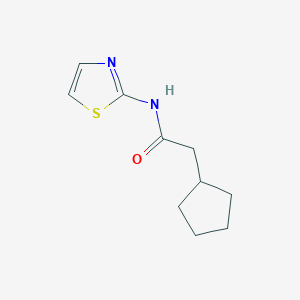
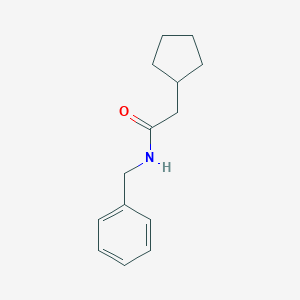
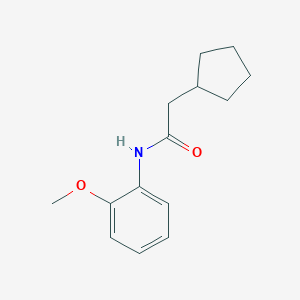
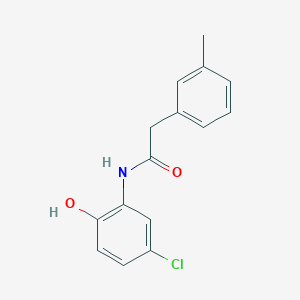




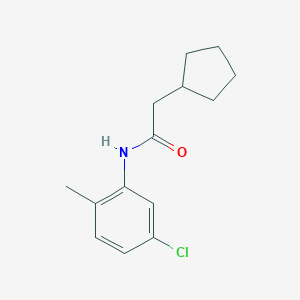

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)